Disulfide, bis[[(4-nitrophenyl)methyl]seleno]

Lipophilicity Membrane permeability ADME profiling

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is an organoselenium compound featuring a central disulfide bond (–S–S–) flanked by two selenium atoms, each attached to a 4-nitrobenzyl group (core: R–Se–S–S–Se–R). Its molecular formula is C₁₄H₁₂N₂O₄S₂Se₂ and its molecular weight is 494.3 g/mol.

Molecular Formula C14H12N2O4S2Se2
Molecular Weight 494.3 g/mol
CAS No. 593248-02-3
Cat. No. B12585523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis[[(4-nitrophenyl)methyl]seleno]
CAS593248-02-3
Molecular FormulaC14H12N2O4S2Se2
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2
InChIKeyCZNWWVRGINNAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] (CAS 593248-02-3): A Mixed Selenium–Sulfur Organochalcogen Compound for Redox Chemical Biology


Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is an organoselenium compound featuring a central disulfide bond (–S–S–) flanked by two selenium atoms, each attached to a 4-nitrobenzyl group (core: R–Se–S–S–Se–R) [1]. Its molecular formula is C₁₄H₁₂N₂O₄S₂Se₂ and its molecular weight is 494.3 g/mol . This mixed chalcogen architecture distinguishes it from symmetric diselenides or disulfides and underpins its utility in thiol–disulfide exchange studies, redox probe development, and enzyme inhibition research [2].

Why Disulfide, bis[[(4-nitrophenyl)methyl]seleno] Cannot Be Replaced by a Simple Diselenide or Disulfide Analog


The compound’s unsymmetrical –Se–S–S–Se– core creates an electronic and steric environment that cannot be replicated by symmetric diselenides (R–Se–Se–R) or disulfides (R–S–S–R). In chalcogenide exchange reactions, the polarized Se–S bond exhibits distinct nucleophilic and electrophilic character at the selenium and sulfur centers, respectively, leading to different kinetic and thermodynamic profiles [1]. Moreover, the electron-withdrawing 4-nitro substituent substantially increases the electrophilicity of the adjacent chalcogen atoms relative to unsubstituted or less electron-deficient benzyl analogs, altering both reaction rates and product distributions when probed with biological thiols such as cysteine or glutathione [2]. These multi-faceted differences mean that a generic diselenide or disulfide cannot serve as a drop-in replacement for this compound in quantitative biochemical or pharmacological studies without recalibration of assay conditions and expected outcomes.

Quantitative Differentiation Evidence for Disulfide, bis[[(4-nitrophenyl)methyl]seleno]


LogP Difference: Enhanced Lipophilicity vs. the Corresponding Diselenide

The target compound exhibits a computed LogP of 5.40, compared to 4.11 for the closest symmetric analog, bis(4-nitrobenzyl) diselenide (CAS 30876-61-0), a difference of +1.29 log units . In the context of drug-like properties, a LogP shift of this magnitude corresponds to an approximately 20-fold increase in octanol–water partition coefficient, implying substantially greater membrane permeability and altered tissue distribution.

Lipophilicity Membrane permeability ADME profiling

Topological Polar Surface Area (TPSA) Divergence: Solubility and Permeability Implications

The target compound has a TPSA of 142 Ų, whereas the symmetric diselenide bis(4-nitrobenzyl) diselenide has a TPSA of 91.6 Ų . A TPSA above 140 Ų is frequently associated with reduced passive oral absorption, while values below 90 Ų correlate with good CNS penetration. This 50 Ų difference places the two compounds in different drug-likeness categories.

Drug-likeness Polar surface area Bioavailability

Enhanced Thiol-Reactivity: p-Nitrobenzyl Derivatives Show Greater Product Conversion with Cysteine

In a comparative study of alkyl selenosulfates (seleno-Bunte salts) and alkyl thiosulfates with cysteine, the p-nitrobenzyl derivatives produced a significantly greater percentage of the symmetrical RXXR product (diselenide/disulfide) at the expense of the mixed RX–SCy adduct, relative to the unsubstituted benzyl analogs [1]. While exact percentage values vary with pH (5–7), the p-nitrobenzyl class consistently reacted more completely, attributed to the electron-withdrawing nitro group enhancing the electrophilicity of the chalcogen center.

Thiol reactivity Cysteine trapping Selenosulfate chemistry

Selenium-Mediated Acceleration of Thiol–Disulfide Exchange: Class-Level Kinetic Advantage

Under neutral conditions, selenols are approximately 390-fold more reactive than thiols in exchange reactions with disulfides, and about 130-fold more reactive with diselenides [1]. This 'seleno effect' extends to selenenyl sulfides (R–Se–S–R′), where selenium-centered nucleophilic attack (SN2@Se) proceeds with dramatically different kinetics compared to sulfur-centered attack (SN2@S) [2]. The mixed Se–S–Se architecture of the target compound thus positions it to exploit this rate acceleration on both selenium termini while retaining a central disulfide that can engage in conventional thiol–disulfide exchange.

Seleno effect Redox kinetics Thioredoxin reductase

High-Impact Application Scenarios for Disulfide, bis[[(4-nitrophenyl)methyl]seleno] Based on Established Evidence


Development of Fast-Kinetic Thioredoxin Reductase (TrxR) Probes

The compound’s mixed Se–S–Se core, combined with the seleno effect (~130–390-fold rate acceleration over sulfur-only analogs), makes it a strong candidate scaffold for designing TrxR-selective fluorescent or affinity probes. Its higher LogP (5.40) relative to the diselenide analog (4.11) can facilitate passive cell entry for intracellular TrxR imaging [Section 3, Evidence 1 & 4].

Cysteine-Selective Protein Modification and Enzyme Inhibition Assays

The electron-withdrawing 4-nitro group enhances electrophilic reactivity toward cysteine thiols, as shown by the class-level evidence that p-nitrobenzyl selenosulfate derivatives drive near-complete conversion to RXXR products with cysteine. This property positions the compound as a superior thiol-blocking reagent for glutathione reductase or papain inhibition studies, where unsubstituted benzyl analogs show lower trapping efficiency [Section 3, Evidence 3].

Lipophilic Modifier in ADME/Bioavailability Screening Panels

With a LogP of 5.40 and a TPSA of 142 Ų, the compound occupies a distinct physicochemical space compared to its diselenide analog (LogP 4.11; TPSA 91.6 Ų). It can serve as a reference lipophilic selenium-containing probe in panels designed to rank candidate molecules for membrane permeability, oral bioavailability, or CNS exclusion profiles [Section 3, Evidence 1 & 2].

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